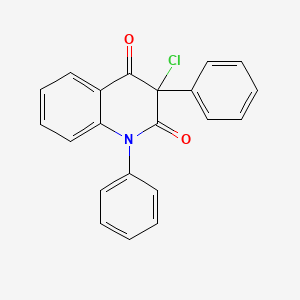
3-Chloro-1,3-diphenylquinoline-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1,3-diphenylquinoline-2,4-dione (CDQ) is a synthetic compound that belongs to the quinoline family. CDQ has been extensively studied due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. CDQ is a versatile compound that can be used as a building block for the synthesis of various derivatives.
Mécanisme D'action
The mechanism of action of 3-Chloro-1,3-diphenylquinoline-2,4-dione is not fully understood. However, it has been proposed that 3-Chloro-1,3-diphenylquinoline-2,4-dione and its derivatives act by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells, malaria parasites, viruses, bacteria, and fungi. 3-Chloro-1,3-diphenylquinoline-2,4-dione has been shown to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and transcription. 3-Chloro-1,3-diphenylquinoline-2,4-dione has also been reported to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides required for DNA replication. 3-Chloro-1,3-diphenylquinoline-2,4-dione has been shown to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV. 3-Chloro-1,3-diphenylquinoline-2,4-dione has also been reported to inhibit the activity of protein kinase C, an enzyme involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-Chloro-1,3-diphenylquinoline-2,4-dione and its derivatives have been reported to exhibit various biochemical and physiological effects. 3-Chloro-1,3-diphenylquinoline-2,4-dione has been shown to induce apoptosis, a programmed cell death, in various cancer cell lines. 3-Chloro-1,3-diphenylquinoline-2,4-dione has been reported to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. 3-Chloro-1,3-diphenylquinoline-2,4-dione has also been shown to inhibit the invasion and migration of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix. 3-Chloro-1,3-diphenylquinoline-2,4-dione has been reported to inhibit the growth of malaria parasites by disrupting the heme detoxification pathway. 3-Chloro-1,3-diphenylquinoline-2,4-dione has also been shown to inhibit the replication of viruses by interfering with viral entry, replication, and assembly.
Avantages Et Limitations Des Expériences En Laboratoire
3-Chloro-1,3-diphenylquinoline-2,4-dione has several advantages as a research tool. 3-Chloro-1,3-diphenylquinoline-2,4-dione is a versatile compound that can be used as a building block for the synthesis of various derivatives. 3-Chloro-1,3-diphenylquinoline-2,4-dione and its derivatives have been extensively studied for their potential applications in medicinal chemistry. 3-Chloro-1,3-diphenylquinoline-2,4-dione is commercially available and relatively inexpensive. However, 3-Chloro-1,3-diphenylquinoline-2,4-dione also has some limitations. 3-Chloro-1,3-diphenylquinoline-2,4-dione is a toxic compound that requires proper handling and disposal. 3-Chloro-1,3-diphenylquinoline-2,4-dione is sensitive to light and air and should be stored in a dark and dry place. 3-Chloro-1,3-diphenylquinoline-2,4-dione has low solubility in water and requires organic solvents for dissolution.
Orientations Futures
3-Chloro-1,3-diphenylquinoline-2,4-dione and its derivatives have a wide range of potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. Future research could focus on the synthesis of novel 3-Chloro-1,3-diphenylquinoline-2,4-dione derivatives with improved biological activities and physicochemical properties. Future research could also focus on the development of 3-Chloro-1,3-diphenylquinoline-2,4-dione-based drug delivery systems for targeted drug delivery. 3-Chloro-1,3-diphenylquinoline-2,4-dione and its derivatives could also be used as building blocks for the synthesis of novel materials with unique optical, electronic, and magnetic properties. Future research could also focus on the development of new synthetic methodologies for the synthesis of 3-Chloro-1,3-diphenylquinoline-2,4-dione and its derivatives.
Méthodes De Synthèse
3-Chloro-1,3-diphenylquinoline-2,4-dione can be synthesized via a multistep reaction starting from 3-chloroaniline and 2,4-dichlorophenylacetic acid. The first step involves the reaction of 3-chloroaniline with ethyl chloroformate to form N-ethyl-3-chloroaniline. This intermediate is then reacted with 2,4-dichlorophenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form 3-Chloro-1,3-diphenylquinoline-2,4-dione. The final product is obtained by purification using column chromatography.
Applications De Recherche Scientifique
3-Chloro-1,3-diphenylquinoline-2,4-dione has been extensively studied for its potential applications in medicinal chemistry. 3-Chloro-1,3-diphenylquinoline-2,4-dione and its derivatives have been reported to exhibit a wide range of biological activities such as anticancer, antimalarial, antiviral, and antimicrobial activities. 3-Chloro-1,3-diphenylquinoline-2,4-dione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-Chloro-1,3-diphenylquinoline-2,4-dione has also been reported to possess antimalarial activity by inhibiting the growth of Plasmodium falciparum, the causative agent of malaria. 3-Chloro-1,3-diphenylquinoline-2,4-dione has been shown to inhibit the replication of human immunodeficiency virus (HIV) and herpes simplex virus (HSV). 3-Chloro-1,3-diphenylquinoline-2,4-dione has also been reported to possess antibacterial and antifungal activities.
Propriétés
IUPAC Name |
3-chloro-1,3-diphenylquinoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClNO2/c22-21(15-9-3-1-4-10-15)19(24)17-13-7-8-14-18(17)23(20(21)25)16-11-5-2-6-12-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCLTGCKIYITMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1,3-diphenylquinoline-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

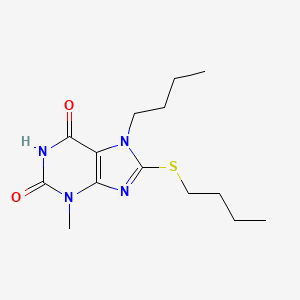
![5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B2514489.png)
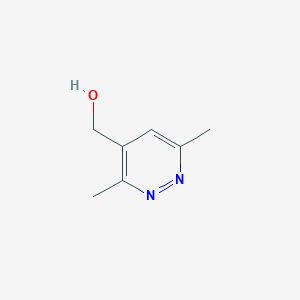

![2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B2514498.png)
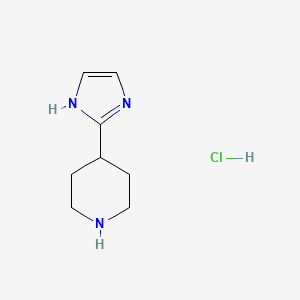

![methyl 5-{[2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]methyl}-2-furoate](/img/structure/B2514503.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2514504.png)
![Ethyl 6-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2514506.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2514507.png)
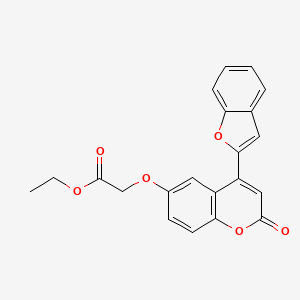
![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N'-phenylurea](/img/structure/B2514510.png)
